molecular formula C7H5ClN2 B041210 N-(3-Chlorophenyl)-cyanamide CAS No. 54507-99-2

N-(3-Chlorophenyl)-cyanamide

Cat. No.: B041210
CAS No.: 54507-99-2
M. Wt: 152.58 g/mol
InChI Key: DCMFSSNEAKEHAM-UHFFFAOYSA-N
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Description

3-Chlorophenylcyanamide: is an organic compound with the molecular formula C7H5ClN2 It is a derivative of phenylcyanamide, where a chlorine atom is substituted at the third position of the phenyl ring

Biochemical Analysis

Biochemical Properties

3-Chlorophenylcyanamide plays a role in biochemical reactions, particularly in the synthesis of novel N-Aryl N’-Hydroxyguanidines used as NO-donors

Molecular Mechanism

The molecular mechanism of 3-Chlorophenylcyanamide is complex and not fully understood. It is known that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophenylcyanamide can be synthesized through the desulfurization of 3-chlorophenylthiourea. The process involves the reaction of 3-chlorophenylthiourea with lead acetate in an aqueous solution of potassium hydroxide at elevated temperatures. The reaction mixture is then acidified to precipitate the product .

Industrial Production Methods: While specific industrial production methods for 3-chlorophenylcyanamide are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The desulfurization method mentioned above can be adapted for industrial-scale production with appropriate modifications to the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenylcyanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted phenylcyanamides.

    Cycloaddition Reactions: Products include tetrazoles and other heterocycles.

    Reduction Reactions: Products include primary amines.

Comparison with Similar Compounds

    Phenylcyanamide: The parent compound without the chlorine substitution.

    2-Chlorophenylcyanamide: A similar compound with the chlorine atom at the second position.

    4-Chlorophenylcyanamide: A similar compound with the chlorine atom at the fourth position.

Comparison:

    Uniqueness: 3-Chlorophenylcyanamide is unique due to the position of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

(3-chlorophenyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMFSSNEAKEHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the coordination behavior of 3-chlorophenylcyanamide with metal ions?

A1: Research indicates that 3-chlorophenylcyanamide acts as a monoanionic ligand, coordinating to metal ions through its terminal nitrogen atom. [, ] For instance, in complexes with zinc(II) and ruthenium(II), 3-chlorophenylcyanamide coordinates in an end-on fashion, forming stable complexes. [, ] This coordination mode is supported by infrared spectroscopy, which shows a characteristic band for the N=C=N stretching vibration around 2100-2180 cm-1. [, ]

Q2: How does the presence of the chlorine atom in 3-chlorophenylcyanamide influence its electronic properties within a metal complex?

A2: Density functional theory (DFT) calculations on ruthenium(III) complexes suggest that the chlorine atom in 3-chlorophenylcyanamide influences its electronic properties, impacting its ability to donate electron density to the metal center. [] While 3-chlorophenylcyanamide demonstrates some non-innocent character, implying partial oxidation upon metal oxidation, the extent is less pronounced compared to the pentachlorophenylcyanamide analogue. [] This suggests that the electron-withdrawing chlorine atom, to some degree, modulates the ligand's electron-donating capability.

Q3: Are there any studies investigating the electrochemical behavior of 3-chlorophenylcyanamide in metal complexes?

A3: Yes, cyclic voltammetry studies on zinc(II) complexes with 3-chlorophenylcyanamide reveal irreversible oxidation peaks at positive potentials, attributed to the sequential oxidation of the two 3-chlorophenylcyanamide ligands. [] This indicates that the electrochemical properties of the complex are significantly influenced by the redox behavior of the coordinated 3-chlorophenylcyanamide ligands.

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